Application Summary: Methyl esters are used in the production of sugar-based emulsifiers.
Methods of Application: A reaction with a fatty acid methyl ester converts N-methyl glucamine to the corresponding fatty acid amide.
Results or Outcomes: The use of these natural emulsifiers contributes excellent physicochemical properties and functional characteristics to the products.
Application Summary: Methyl esters are used in the structural characterization of unusual fatty acids with double and triple bonds.
Methods of Application: Fatty acid methyl esters are separated by reversed-phase HPLC with an acetonitrile mobile phase.
Results or Outcomes: This approach was applied to fatty acids with isolated, cumulated, and conjugated double bonds and triple bonds.
Application Summary: Methyl esters, particularly fatty acid methyl esters (FAMEs), are widely used in the production of biodiesel.
Methods of Application: FAMEs for biodiesel are typically produced through a process called transesterification, where triglycerides (found in vegetable oils or animal fats) react with methanol in the presence of a catalyst.
Results or Outcomes: The use of biodiesel can help reduce greenhouse gas emissions and dependence on fossil fuels.
Application Summary: Methyl esters are used in gas chromatography, a common analytical technique used to separate and analyze compounds that can be vaporized without decomposition.
Results or Outcomes: This allows for more accurate analysis of complex mixtures, such as those found in environmental samples or food products.
Application Summary: Methyl esters are used in the synthesis of various pharmaceuticals.
Methods of Application: The specific methods of application can vary widely depending on the specific drug being synthesized.
Application Summary: Methyl esters are used in the synthesis of polyesters, which are widely used in textiles, packaging, and coatings.
Methods of Application: The esterification reaction between a dicarboxylic acid and a diol forms a polyester.
Results or Outcomes: The resulting polyesters have a wide range of properties depending on the specific reactants used, making them suitable for a variety of applications.
(S)-1,2,3,4-Tetrahydroquinoline-2-carboxylic acid methyl ester, with the chemical formula CHNO and CAS number 63492-82-0, is an organic compound belonging to the class of tetrahydroquinolines. It is characterized by its colorless liquid state and a distinctive odor. The compound is insoluble in water at room temperature but soluble in organic solvents such as alcohols and ethers . Its predicted boiling point is approximately 315 °C, and it has a density of around 1.125 g/cm³ .
Research indicates that (S)-1,2,3,4-tetrahydroquinoline-2-carboxylic acid methyl ester exhibits potential biological activities. It has been studied for its role as a building block in drug development, particularly in the synthesis of compounds with anti-inflammatory and analgesic properties . Additionally, it has shown promise in neuroprotective studies and may influence neurotransmitter systems .
Several methods have been developed for synthesizing (S)-1,2,3,4-tetrahydroquinoline-2-carboxylic acid methyl ester:
These methods allow for varying degrees of stereochemical control and yield optimization.
(S)-1,2,3,4-Tetrahydroquinoline-2-carboxylic acid methyl ester finds applications primarily in medicinal chemistry as a precursor for synthesizing bioactive compounds. Its derivatives are explored for:
Interaction studies have indicated that (S)-1,2,3,4-tetrahydroquinoline-2-carboxylic acid methyl ester may interact with various biological targets. These studies typically involve:
Such studies are crucial for understanding its therapeutic potential and safety profile.
Several compounds share structural similarities with (S)-1,2,3,4-tetrahydroquinoline-2-carboxylic acid methyl ester. Below are comparisons highlighting its uniqueness:
Compound Name | Molecular Formula | Key Features |
---|---|---|
1,2,3,4-Tetrahydroquinoline | CHN | Lacks carboxylic acid functionality; used in similar medicinal applications. |
(R)-1,2,3,4-Tetrahydroquinoline-2-carboxylic acid | CHNO | Enantiomer of (S)-isomer; differing biological activity profiles. |
1-Hydroxy-1H-tetrahydroquinoline | CHN | Hydroxylated derivative; exhibits different solubility characteristics. |
The distinct stereochemistry of (S)-1,2,3,4-tetrahydroquinoline-2-carboxylic acid methyl ester contributes to its unique biological properties compared to these similar compounds. Its ability to act as a building block in drug synthesis further enhances its significance in medicinal chemistry.